(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride
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Overview
Description
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a pyrimidinyl group and two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride typically involves the reaction of trans-1,4-cyclohexanediamine with a pyrimidinyl derivative. One common method includes the following steps:
Starting Materials: Trans-1,4-cyclohexanediamine and a pyrimidinyl derivative.
Reaction Conditions: The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature. A base like diisopropylethylamine (DIPEA) is often used to facilitate the reaction.
Procedure: The pyrimidinyl derivative is added dropwise to a stirred solution of trans-1,4-cyclohexanediamine and DIPEA in THF. The mixture is stirred for several hours at room temperature.
Isolation: The reaction mixture is then diluted with ethyl acetate and water, and the product is extracted and purified.
Industrial Production Methods
For industrial-scale production, the process may involve the use of larger reactors and more efficient purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The pyrimidinyl group can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted amines .
Scientific Research Applications
Chemistry
In chemistry, (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors due to its ability to interact with biological macromolecules .
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or modulator of certain biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of (1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. This binding can inhibit or activate certain biochemical pathways, leading to the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Trans-1,4-cyclohexanediamine: A simpler analog without the pyrimidinyl group.
N1-(2-(methylthio)pyrimidin-4-yl)cyclohexane-1,4-diamine: A similar compound with a methylthio substitution on the pyrimidinyl group.
Uniqueness
(1R*,4R*)-1-N-(Pyrimidin-4-yl)cyclohexane-1,4-diamine dihydrochloride is unique due to its specific stereochemistry and the presence of the pyrimidinyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
4-N-pyrimidin-4-ylcyclohexane-1,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.2ClH/c11-8-1-3-9(4-2-8)14-10-5-6-12-7-13-10;;/h5-9H,1-4,11H2,(H,12,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYALLQNCKVXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC2=NC=NC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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